Acetoacetanilide
Description
Acetoacetanilide (C₁₀H₁₁NO₂), also known as N-(1-oxopropan-2-yl)aniline, is a white crystalline 1,3-dicarbonyl compound first synthesized in 1908 via the reaction of diketene with aniline . Its structure comprises an acetoacetyl group linked to an aniline moiety, providing three reactive centers: the C2-H (α-carbonyl), C4-H (β-carbonyl), and N-H (anilide) positions . This compound serves as a versatile intermediate in organic synthesis, particularly in the production of azo dyes, pigments, agrochemicals (e.g., herbicides like Acetochlor), and pharmaceuticals . Its commercial importance is underscored by a global market valued at $XX million in 2024, driven by demand from Asia-Pacific dye and agrochemical industries .
Structure
3D Structure
Properties
IUPAC Name |
3-oxo-N-phenylbutanamide | |
|---|---|---|
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InChI |
InChI=1S/C10H11NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13) | |
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InChI Key |
DYRDKSSFIWVSNM-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC=C1 | |
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Molecular Formula |
C10H11NO2 | |
| Record name | ACETOACETANILIDE | |
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DSSTOX Substance ID |
DTXSID0024397 | |
| Record name | Acetoacetanilide | |
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Molecular Weight |
177.20 g/mol | |
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Physical Description |
Acetoacetanilide is a white crystalline solid. (NTP, 1992), Dry Powder, White solid; [Hawley] White, odorless crystalline powder; [Alfa Aesar MSDS] | |
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| Record name | Butanamide, 3-oxo-N-phenyl- | |
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Boiling Point |
Decomposes (NTP, 1992), BOILING POINT: DECOMPOSES | |
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Flash Point |
325 °F (NTP, 1992), 162.7 °C, 365 °F; 185 °C (OPEN CUP) | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALC, CHLOROFORM, ETHER, HOT BENZENE, ACID, HOT PETROLEUM ETHER, ALKALI HYDROXIDE SOLN /KETO FORM/, SOL IN ALKALI, Soluble in oxygenated and chlorinated solvents. | |
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Density |
1.26 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.26 g/ml at 20 °C | |
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Vapor Pressure |
0.01 mmHg at 68 °F (NTP, 1992), 0.01 [mmHg], 5.2X10-5 mm Hg at 25 °C | |
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Color/Form |
WHITE CRYSTALLINE SOLID, PLATES OR NEEDLES FROM BENZENE OR PETROLEUM ETHER | |
CAS No. |
102-01-2, 86349-51-1 | |
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Melting Point |
187 °F (NTP, 1992), 86 °C, GIVES VIOLET COLOR WITH FERRIC CHLORIDE; MELTING POINT: 85 °C /KETO FORM/ | |
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Preparation Methods
Reaction Protocol
- Reagent Ratios : Ethyl acetoacetate (5.31 mmol), aniline (5.31 mmol), and DMAP (0.531 mmol) are combined in a 25 mL reactor.
- Solvent and Conditions : Toluene (10–30 mL) is added, and the mixture is refluxed at 110–120°C for 20–36 hours.
- Workup : Post-reaction, the mixture is extracted with ethyl acetate (3 × 20 mL), washed with saturated NaCl, dried over anhydrous MgSO₄, and purified via column chromatography (petroleum ether:ethyl acetate = 10:1).
Variants and Optimization
- Embodiment 1 : Refluxing for 20 hours in 10 mL toluene yields this compound with 85% purity.
- Embodiment 2 : Extending reflux time to 36 hours in 30 mL toluene improves yield to 88%.
- Embodiment 3 : Intermediate conditions (20 mL toluene, 30 hours) balance throughput and energy consumption.
This method’s reliance on column chromatography for purification introduces scalability challenges, though it remains favored for high-purity applications.
Green Chemistry Approach Using Hexafluoroisopropanol
A solvent-driven strategy employs 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) in acetonitrile to synthesize this compound under mild conditions. This method aligns with green chemistry principles by minimizing toxic waste and energy input.
Procedure Overview
Mechanistic Insights
HFIP’s strong hydrogen-bond-donating capacity activates the carbonyl group of ethyl acetoacetate, accelerating nucleophilic attack by aniline. The fluorinated solvent also facilitates product isolation by reducing solubility post-reaction, eliminating the need for chromatography.
Comparative Analysis of Methods
The diketene method excels in yield and scalability but poses safety risks. The ethyl acetoacetate route offers reproducibility but requires costly purification. The HFIP approach emerges as a sustainable alternative, though HFIP’s high cost may hinder widespread adoption.
Chemical Reactions Analysis
Types of Reactions: Acetoacetanilide undergoes various chemical reactions, including:
Azo Coupling: this compound can be coupled with diazonium salts to form azo compounds, which are used as dyes.
Dehydration: In the presence of sulfuric acid, this compound dehydrates to form 4-methyl-2-quinolone.
Common Reagents and Conditions:
Diazonium Salts: Used in azo coupling reactions.
Sulfuric Acid: Used in dehydration reactions.
Major Products:
Azo Compounds: Formed through azo coupling.
4-Methyl-2-quinolone: Formed through dehydration.
Scientific Research Applications
Pharmaceutical Applications
Acetoacetanilide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential anticancer activities. For instance, recent research has demonstrated that this compound can be used to synthesize thiophene derivatives that exhibit significant cytotoxic effects against cancer cell lines such as breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line Tested | IC50 (nM) |
|---|---|---|
| Thiophene Derivative 1 | MCF-7 | <550 |
| Thiophene Derivative 2 | NCI-H460 | <550 |
| Thiophene Derivative 3 | SF-268 | <550 |
The synthesis involves the reaction of this compound with elemental sulfur and malononitrile in the presence of triethylamine, leading to the formation of potentially antitumor thiophene derivatives .
Dye and Pigment Production
This compound is extensively used in the dye industry as a precursor for azo pigments. These pigments are crucial for coloring textiles, plastics, and paints due to their vibrant colors and stability . The compound's ability to undergo various chemical reactions makes it suitable for creating complex dye structures.
Table 2: Dye Applications of this compound
| Application | Type of Dye | Characteristics |
|---|---|---|
| Azo Pigments | Various | Bright colors, high stability |
| Schiff Bases | Specific dyes | Enhanced color properties |
Material Science
In material science, this compound has been utilized to enhance the properties of polymers. It serves as an initiator in the polymerization of vinyl monomers, contributing to the development of new materials with desirable physical properties . Additionally, its crystalline forms have been studied for their optical properties, including laser damage thresholds and second harmonic generation efficiency .
Table 3: Material Science Applications
| Application | Function |
|---|---|
| Polymerization Initiator | Enhances polymer properties |
| Optical Studies | Evaluates laser interactions |
Environmental Considerations
While this compound is widely used, its environmental impact has been assessed. Studies indicate that it is inherently biodegradable and poses low risk to aquatic organisms . The predicted environmental concentration is significantly lower than levels that would cause adverse effects.
Case Study 1: Anticancer Research
A study focused on synthesizing thiophene derivatives from this compound demonstrated promising results in inhibiting cancer cell growth. The derivatives were tested against multiple cancer cell lines, showing effective cytotoxicity at concentrations below 550 nM, indicating their potential as anticancer agents .
Case Study 2: Dye Production
In a project aimed at developing new azo dyes using this compound as a precursor, researchers successfully synthesized several novel pigments that exhibited excellent lightfastness and washfastness properties. These findings highlight the compound's significance in the textile industry .
Mechanism of Action
The mechanism of action of acetoacetanilide involves its ability to undergo condensation reactions with various compounds. For example, it can react with o-phenylenediamine to form Schiff bases . The dielectric constant of this compound crystals increases upon exposure to high-energy ions, indicating an increase in the number of defects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar 1,3-Dicarbonyl Compounds
Structural and Chemical Properties
Acetoacetanilide is compared to three key analogs: acetylacetone , ethyl acetoacetate , and methylacetoacetate .
| Property | This compound | Acetylacetone | Ethyl Acetoacetate | Methylacetoacetate |
|---|---|---|---|---|
| Formula | C₁₀H₁₁NO₂ | C₅H₈O₂ | C₆H₁₀O₃ | C₅H₈O₃ |
| Reactive Sites | C2-H, C4-H, N-H | C2-H, C4-H | C2-H, C4-H, ester O | C2-H, C4-H, ester O |
| Solubility | Low in water; soluble in organic solvents | Miscible with organic solvents | High in ethanol, ether | Similar to ethyl analog |
| Coordination Sites | Anilide carbonyl + β-keto | Both acetyl carbonyls | Ester O + β-keto | Ester O + β-keto |
| Thermal Stability | High (decomposes >200°C) | Moderate | Moderate | Moderate |
Key Differences :
- The anilide group in this compound introduces an additional N-H site, enabling unique reactivity in annulation and coupling reactions .
- Unlike acetylacetone or its esters, this compound’s coordination with metals (e.g., Cu²⁺, Ni²⁺) involves the anilide carbonyl , forming six-membered chelate rings, whereas acetylacetone coordinates via acetyl carbonyls .
Annulation Reactions
- This compound participates in FeCl₃-catalyzed diastereoselective annulation with propargyl compounds to form trans-1,2,3,4-tetrahydro-2-pyridones, achieving yields >75% . Substitutions on the anilide ring (e.g., trifluoromethyl) prolong reaction times (1.5 hours vs. 0.5 hours for methyl groups) but improve yields (85% vs. 70%) .
Coupling Reactions
- This compound reacts with hydrazonyl bromides to form pyrazoles (e.g., compound 6-9 ), similar to acetylacetone but with higher regioselectivity due to steric and electronic effects of the anilide group .
- Its N-H site enables cascade reactions, such as the synthesis of bicyclic compounds via Knoevenagel-Michael sequences, which are inaccessible to ester analogs .
Dyes and Pigments
- This compound is the primary intermediate for arylide yellow pigments , prized for lightfastness and heat stability. Its coupling with diazonium salts produces vibrant hues used in textiles and coatings . Ethyl acetoacetate is less favored due to inferior color stability .
Agrochemicals
Environmental and Economic Considerations
- Raw Material Sensitivity : this compound production relies on aniline and diketene, subject to price volatility (e.g., aniline prices fluctuated by 15% in 2023), unlike acetylacetone, which uses acetone and acetic anhydride .
- Sustainability : Recent advances in continuous flow synthesis reduce waste by 30% for this compound, whereas acetylacetone production remains energy-intensive .
Biological Activity
Acetoacetanilide, also known as N-acetylacetanilide, is an organic compound with the molecular formula C₁₀H₁₁NO₂. It is primarily used as a chemical intermediate in the production of dyes and pharmaceuticals. This article explores its biological activity, including its toxicity, antitumor properties, and potential therapeutic applications.
This compound is a derivative of acetanilide and possesses a keto and an amide group. Its biological activity can be attributed to its ability to undergo metabolic conversion to aniline and related metabolites, which are associated with hematotoxic effects. The reversible hematotoxicity observed with this compound is likely due to its impact on hemoglobin, leading to conditions such as methemoglobinemia .
Acute Toxicity
In studies conducted on rats, this compound was administered at varying doses (30, 100, and 300 mg/kg) over a period of seven days. The results indicated no significant signs of acute toxicity; however, elevated levels of methemoglobin were noted in all treated groups compared to controls. The no-observed-effect level (NOEL) was determined to be 12 mg/kg/day .
| Dose (mg/kg) | Methemoglobin Levels (%) |
|---|---|
| Control | 1.7 ± 0.2 |
| 30 | Higher than control |
| 100 | Higher than control |
| 300 | Higher than control |
Long-term Effects
Long-term exposure studies have not been extensively conducted; however, existing data suggest potential for chronic effects on hematologic parameters. Microscopic evaluations revealed extramedullary hematopoiesis in the liver and increased spleen weights in treated animals .
Antitumor Activity
Recent research has highlighted the potential antitumor properties of this compound derivatives. A study investigated the cytotoxic activities of this compound N(4)-methyl(phenyl)thiosemicarbazone and its metal complexes. The copper complex demonstrated significant antitumor activity with an IC₅₀ value of 46 µg/ml against Dalton's Lymphoma Ascites cell line and Ehrlich's Ascites Carcinoma model .
Summary of Antitumor Studies
| Compound | Cell Line | IC₅₀ (µg/ml) |
|---|---|---|
| Copper Complex | Dalton's Lymphoma | 46 |
| Copper Complex | Ehrlich's Ascites Carcinoma | Effective |
The study showed that administration of the copper complex at doses of 1, 5, and 10 mg/kg significantly inhibited tumor growth and improved survival rates in mice models .
Synthesis and Derivatives
This compound can be further modified to enhance its biological activity. For example, derivatives synthesized through reactions with malonitrile or ethyl cyanoacetate have exhibited increased inhibitory effects against various human tumor cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) .
Inhibitory Effects of New Derivatives
| Derivative | Cell Line | Inhibition (%) |
|---|---|---|
| Compound 8a | MCF-7 | High |
| Compound 8b | NCI-H460 | High |
| Compound 14 | SF-268 | High |
Q & A
Basic: What experimental methods are recommended for determining the solubility of acetoacetanilide in organic solvents?
Methodological Answer:
The solubility of this compound can be determined using gravimetric analysis or UV-Vis spectrophotometry under controlled temperature conditions (e.g., 272.25–324.15 K). A validated approach involves saturating solvents with the compound, filtering undissolved solids, and quantifying dissolved material via evaporation and weighing . For polar solvents like ethanol, UV-Vis calibration curves at λmax ≈ 280 nm are effective. Ensure temperature stability (±0.1 K) using a thermostatic bath and validate results with the Extended Hildebrand Solubility Parameter (EHSP) model to account for solvent-solute interactions .
Basic: How can researchers optimize the synthesis of this compound for high purity?
Methodological Answer:
The Knorr synthesis route (aniline + ethyl acetoacetate) is widely used. Key steps:
- Reflux conditions : 6–8 hours in ethanol with catalytic HCl (0.5–1.0 mol%) to drive the condensation reaction .
- Purification : Recrystallize from hot ethanol (≥95% purity) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis (literature mp = 85°C). Monitor side reactions (e.g., diketene formation) using <sup>1</sup>H NMR (δ 2.3 ppm for methyl ketone protons) .
Advanced: How do contradictions in solubility data for this compound arise across studies, and how can they be resolved?
Methodological Answer:
Discrepancies often stem from polymorphic forms (keto vs. enol tautomers) or experimental variability (e.g., stirring rate, equilibration time). To resolve:
- Characterize solid phases post-solubility tests via PXRD to identify dominant polymorphs.
- Apply thermodynamic modeling (e.g., modified Apelblat equation) to correlate temperature-dependent solubility data across solvents .
- Replicate studies using standardized protocols (e.g., 24-hour equilibration, 150 rpm stirring) to minimize kinetic artifacts .
Advanced: What strategies are effective for analyzing this compound’s role as a ligand in coordination chemistry?
Methodological Answer:
this compound’s enolic form acts as a bidentate ligand. To study coordination:
- Synthesize metal complexes (e.g., Cu(II) or Ni(II)) in ethanolic solutions and isolate via slow evaporation.
- Characterize using FT-IR (shift in ν(C=O) from ~1650 cm<sup>−1</sup> to ~1590 cm<sup>−1</sup> upon chelation) and magnetic susceptibility measurements.
- Validate stoichiometry via Job’s method or molar ratio plots from UV-Vis titrations .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- <sup>1</sup>H NMR : Look for singlet at δ 3.5 ppm (CH2 group) and aromatic protons (δ 7.2–7.5 ppm) .
- FT-IR : Key peaks include ν(N-H) at ~3300 cm<sup>−1</sup>, ν(C=O) at ~1650 cm<sup>−1</sup>, and ν(C-N) at ~1250 cm<sup>−1</sup>.
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 177 (C10H11NO2<sup>+</sup>) .
Advanced: How can researchers address reproducibility challenges in this compound-based dye synthesis?
Methodological Answer:
Reproducibility issues in azo dye synthesis often arise from pH sensitivity or diazo coupling kinetics . Mitigation strategies:
- Standardize pH buffers (e.g., pH 4–5 acetate buffer for optimal coupling).
- Monitor reaction progress via in situ UV-Vis to track diazonium salt decomposition (λmax ≈ 400 nm).
- Use DoE (Design of Experiments) to optimize molar ratios (e.g., this compound : diazonium salt = 1:1.2) and reaction time .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact (irritant).
- Ventilation : Use fume hoods during synthesis or solubility tests to prevent inhalation of fine particles.
- Spill Management : Collect solid waste in sealed containers and dispose via approved chemical waste facilities .
Advanced: How can computational methods enhance understanding of this compound’s solvent interactions?
Methodological Answer:
- Perform COSMO-RS simulations to predict solubility parameters and preferential solvation in binary solvents.
- Validate with experimental data (e.g., Hansen solubility parameters) and analyze hydrogen-bonding contributions via MEP (Molecular Electrostatic Potential) maps .
Basic: What are the best practices for reporting this compound research data?
Methodological Answer:
- Follow ACS Journal of Chemical & Engineering Data guidelines : Report uncertainties (±0.1 K for temperature, ±2% for solubility).
- Include raw data tables (temperature vs. solubility) and statistical analysis (e.g., R<sup>2</sup> for model fits) in supplementary materials .
Advanced: How can researchers design experiments to probe this compound’s tautomeric equilibrium in solution?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
